Icariside B1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

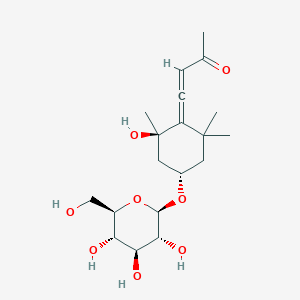

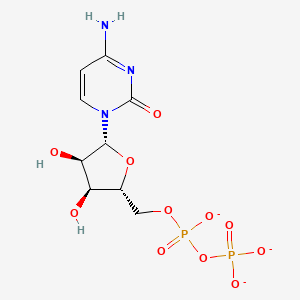

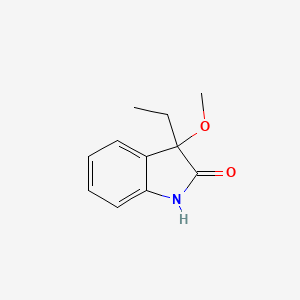

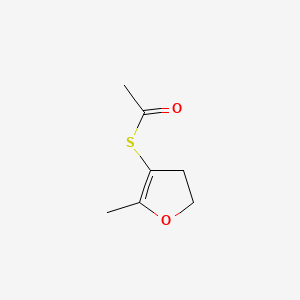

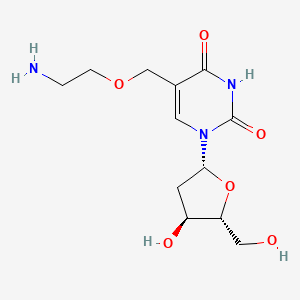

Icariside B1 is a flavonoid glycoside derived from the traditional Chinese medicinal herb Epimedium. It is known for its various biological and pharmacological properties, including anti-inflammatory, anticancer, and anti-osteoporotic effects. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Icariside B1 can be synthesized through enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium. The enzymatic hydrolysis method is preferred due to its high selectivity, catalytic efficiency, and mild reaction conditions. For example, β-glucosidase can be used to hydrolyze icariin to produce this compound .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction of icariin from Epimedium plants followed by enzymatic hydrolysis. The use of microbial cell factories for the complete biosynthesis of Epimedium flavonoids, including this compound, is also being explored to meet the increasing market demand .

Chemical Reactions Analysis

Types of Reactions

Icariside B1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the structure of this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield different substituted flavonoid glycosides.

Scientific Research Applications

Icariside B1 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of flavonoid glycosides.

Biology: It is used to investigate the biological activities of flavonoids, including their anti-inflammatory and antioxidant effects.

Medicine: this compound has shown potential in the treatment of various diseases, including cancer, osteoporosis, and cardiovascular diseases. .

Industry: this compound is used in the development of dietary supplements and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of icariside B1 involves multiple molecular targets and pathways. It exerts its effects by:

Inducing Apoptosis: this compound promotes programmed cell death in cancer cells by activating apoptotic pathways.

Inhibiting Proliferation: It inhibits the proliferation of cancer cells by inducing cell cycle arrest and reducing cellular metabolism.

Triggering Autophagy: this compound triggers autophagy, a process that helps in the degradation and recycling of cellular components.

Inhibiting Metastasis and Angiogenesis: It reduces cancer metastasis and tumor-induced angiogenesis by inhibiting key signaling pathways.

Comparison with Similar Compounds

Properties

InChI |

InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(8-19(13,4)25)26-17-16(24)15(23)14(22)12(9-20)27-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17+,19+/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUSRWMGHUUXBY-YARXSPMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C=C1C(CC(CC1(C)O)OC2C(C(C(C(O2)CO)O)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109062-00-2 |

Source

|

| Record name | Icariside B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109062002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[(2-Amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[1-[6-[3-[2-[[2-[[2-[[1-[1-[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B1256217.png)

![1H-Pyrrol-1-yloxy, 2,5-dihydro-2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]- (9CI)](/img/structure/B1256235.png)